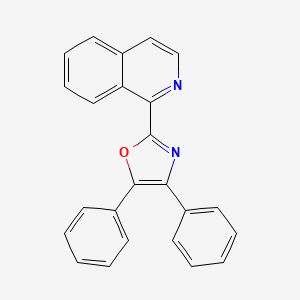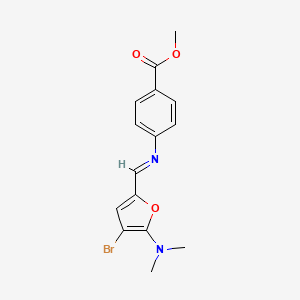
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of a furan ring, along with other functional groups, makes this compound particularly interesting for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate typically involves multiple steps. One common method includes the bromination of a furan derivative, followed by a condensation reaction with a benzoate derivative. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as sodium hydride (NaH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Mecanismo De Acción
The mechanism of action of Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate involves its interaction with various molecular targets. The furan ring and the bromine atom play crucial roles in its biological activity. The compound can interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, it may inhibit specific enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-(((4-chloro-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
- Methyl 4-(((4-iodo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate
Uniqueness
Methyl 4-(((4-bromo-5-(dimethylamino)furan-2-yl)methylene)amino)benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound versatile for different chemical transformations .
Propiedades
Fórmula molecular |
C15H15BrN2O3 |
|---|---|
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
methyl 4-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]benzoate |
InChI |
InChI=1S/C15H15BrN2O3/c1-18(2)14-13(16)8-12(21-14)9-17-11-6-4-10(5-7-11)15(19)20-3/h4-9H,1-3H3 |
Clave InChI |
DGZMESCGUSPIDK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(O1)C=NC2=CC=C(C=C2)C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


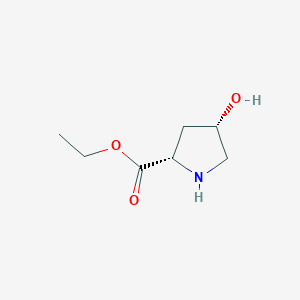
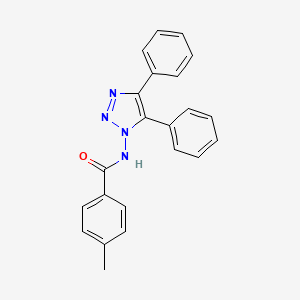
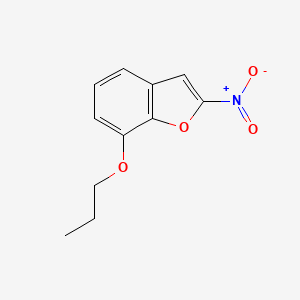
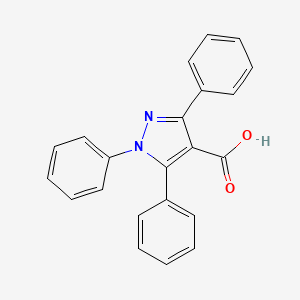
![3,7-Dimethyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B15209460.png)

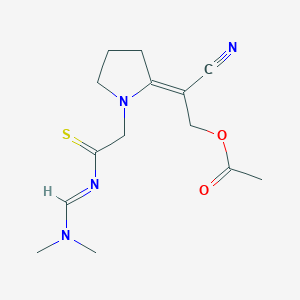

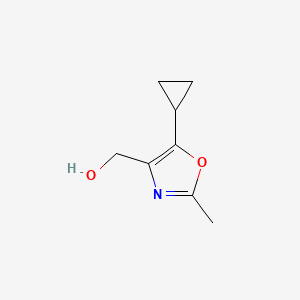
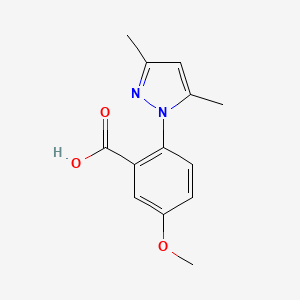
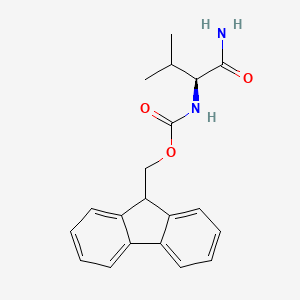
![S-{[Bis(4-methoxyphenyl)phosphanyl]methyl} ethanethioate](/img/structure/B15209503.png)
